Aqueous Solubility Advantage Relative to Symmetrical Di-tert-butyl Phenols
The presence of a single tert-butyl group at the ortho position, combined with a para-ethyl substituent, reduces molecular symmetry and increases calculated aqueous solubility compared to fully substituted di-tert-butyl analogs. While direct experimental solubility data for 2-tert-butyl-5-ethylphenol is limited, the calculated water solubility of 0.2 g/L at 25 °C [1] is notably higher than the measured or predicted solubilities for common hindered phenol antioxidants such as 2,6-di-tert-butyl-4-methylphenol (BHT; estimated aqueous solubility <0.001 g/L) and 2,6-di-tert-butylphenol (estimated aqueous solubility <0.01 g/L). This order-of-magnitude difference, derived from the presence of a polarizable ethyl group and reduced steric shielding of the hydroxyl moiety, suggests improved aqueous dispersibility in certain formulation contexts.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Calculated 0.2 g/L at 25 °C |
| Comparator Or Baseline | 2,6-di-tert-butyl-4-methylphenol (BHT): <0.001 g/L (estimated); 2,6-di-tert-butylphenol: <0.01 g/L (estimated) |
| Quantified Difference | ≥20× higher predicted solubility |
| Conditions | Calculated values at 25 °C (target compound); literature estimates for comparators |
Why This Matters
Higher aqueous solubility can influence extraction efficiency, environmental mobility, and formulation homogeneity in water-containing systems, making 2-tert-butyl-5-ethylphenol a distinct choice for applications where water contact is anticipated.
- [1] ChemBlink. 2-tert-Butyl-5-ethylphenol [CAS# 4237-25-6]. Solubility: Very slightly soluble (0.2 g/L) (25 °C), Calc.*. Accessed 2026. View Source
